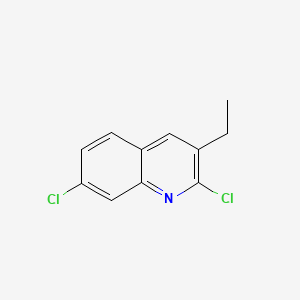

2,7-Dichloro-3-ethylquinoline

Beschreibung

2,7-Dichloro-3-ethylquinoline (CAS: 132118-51-5) is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 7 and an ethyl group at position 3 of the quinoline scaffold.

Quinoline derivatives are renowned for their diverse pharmacological applications, including antimalarial, antimicrobial, and antitumor activities .

Eigenschaften

IUPAC Name |

2,7-dichloro-3-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMBFXPQWNYBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653607 | |

| Record name | 2,7-Dichloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-51-5 | |

| Record name | 2,7-Dichloro-3-ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,7-Dichloro-3-ethylquinoline, can be achieved through various methods. Some of the classical methods include the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Other methods include the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2,7-Dichloro-3-ethylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2,7-Dichloro-3-ethylquinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7-Dichloro-3-ethylquinoline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes or as a ligand that binds to specific receptors . The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares 2,7-dichloro-3-ethylquinoline with three closely related analogs (data sourced from and ):

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Estimated) |

|---|---|---|---|---|---|

| This compound | 132118-51-5 | Cl (2,7), Ethyl (3) | ~226.1 | Not reported | ~3.8 |

| 2,7-Dichloro-3-methylquinoline | 132118-46-8 | Cl (2,7), Methyl (3) | ~212.1 | Not reported | ~3.5 |

| 2,7-Dichloro-3-phenylquinoline | 59412-14-5 | Cl (2,7), Phenyl (3) | ~260.1 | Not reported | ~4.5 |

| 2-Chloro-3,7-dimethylquinoline | 73863-46-4 | Cl (2), Methyl (3,7) | 191.05 | 305.2 | 3.5 |

Key Observations :

- Steric Effects : The bulkier ethyl group may reduce steric hindrance compared to phenyl substituents, allowing better interaction with enzyme active sites .

- Thermal Stability: Chlorine atoms at positions 2 and 7 likely contribute to higher thermal stability, as seen in 2-chloro-3,7-dimethylquinoline (b.p. 305.2°C) .

Biologische Aktivität

2,7-Dichloro-3-ethylquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family. Its molecular formula is C10H8Cl2N, and it has a molecular weight of approximately 219.09 g/mol. The compound features two chlorine atoms at the 2 and 7 positions and an ethyl group at the 3 position of the quinoline ring, which enhances its reactivity and potential therapeutic applications .

The biological activity of this compound has been extensively studied, revealing its potential as an antimicrobial, antiviral, and anticancer agent. The compound may inhibit DNA synthesis by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication . Additionally, its structural attributes allow for interactions with various biological targets, making it a candidate for further drug development.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated using standard methods against strains such as E. coli and B. subtilis .

- Anticancer Properties : Research on quinoline derivatives has shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds similar to this compound induced apoptotic cell death in ovarian and colon cancer cell lines, suggesting potential as anticancer agents .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications in the quinoline structure significantly affect biological activity. For instance, substituents at different positions on the quinoline ring can enhance or diminish its efficacy against specific targets .

Synthesis Methods

The synthesis of this compound typically involves several methods aimed at maintaining purity and yield:

- Nucleophilic Substitution : Chlorination reactions can be performed on ethylquinoline derivatives to introduce chlorine atoms at the desired positions.

- Cyclization Reactions : These reactions help in forming the quinoline ring structure from simpler precursors.

Understanding these synthetic routes is essential for producing this compound efficiently for research and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.